Bufuralol (1-(7-Ethylbenzofuran-2-yl)-2-tert.-butylamino-1-hydroxyethane hydrochloride) [] is a synthetic compound classified as a β-adrenoceptor antagonist []. It serves as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and genetics, due to its role as a probe for the cytochrome P450 (CYP) enzyme, specifically CYP2D6 [, , , , ]. Its metabolism exhibits polymorphism, making it valuable for studying interindividual variability in drug response [, , ].
Bufuralol belongs to the class of compounds known as beta-blockers, which are widely utilized in cardiovascular therapies. It is synthesized from natural and synthetic precursors, including 2-ethylphenol and various derivatives of benzofuran . The compound's chemical formula is , with a molecular weight of approximately 261.36 g/mol .
Bufuralol's molecular structure features a benzofuran core with a tert-butyl amino group attached to an ethanol side chain. The structure can be represented using the following identifiers:
CCC1=CC=CC2=C1OC(=C2)C(O)CNC(C)(C)C
SSEBTPPFLLCUMN-UHFFFAOYSA-N
The presence of the benzofuran ring contributes to its pharmacological properties, while the tert-butyl amino group enhances its interaction with adrenergic receptors .
Bufuralol undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C19. Key metabolic reactions include:
These reactions are crucial for understanding bufuralol's pharmacokinetics and potential drug interactions.
Bufuralol exerts its therapeutic effects primarily through antagonism of beta-adrenergic receptors. By blocking these receptors, bufuralol reduces heart rate and myocardial contractility, leading to decreased blood pressure.
Bufuralol possesses distinct physical and chemical properties that influence its pharmacological behavior:
Property | Value |
---|---|
Molecular Weight | 261.36 g/mol |
LogP | 3.50 |
Water Solubility | 0.0356 mg/mL |
pKa (Strongest Acidic) | 13.06 |
pKa (Strongest Basic) | 9.24 |
Physiological Charge | +1 |
These properties highlight bufuralol's moderate lipophilicity and solubility characteristics, which are essential for its absorption and distribution in biological systems .
Bufuralol has been primarily studied for its applications in treating hypertension due to its effective beta-blocking properties. It has also served as a probe substrate in pharmacogenetic studies related to cytochrome P450 metabolism, particularly concerning the CYP2D6 isoform.
Bufuralol (1-(7-ethylbenzofuran-2-yl)-2-(tert-butylamino)ethan-1-ol) is synthesized via a multi-step route starting from 7-ethylbenzofuran. The key chiral center is introduced through nucleophilic epoxide ring-opening or asymmetric reduction. Early synthesis involved alkylation of 7-ethylbenzofuran-2-carbaldehyde with chloroacetaldehyde, followed by reduction to form racemic 2-(7-ethylbenzofuran-2-yl)ethanol. This intermediate undergoes bromination and amination with tert-butylamine to yield racemic bufuralol [8]. Resolution of enantiomers is achieved via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives. The (R)-enantiomer demonstrates superior β-adrenergic blocking activity, attributed to optimal spatial alignment with the receptor’s binding pocket [4] [8]. Absolute configuration is confirmed using electronic circular dichroism (ECD) spectroscopy coupled with computational modeling, revealing distinct Cotton effects for each enantiomer [1].
Table 1: Key Synthetic Intermediates for Bufuralol
Intermediate | Chemical Transformation | Stereochemical Outcome |
---|---|---|
7-Ethylbenzofuran-2-carbaldehyde | Bromination/alkylation | Achiral |
2-(7-Ethylbenzofuran-2-yl)oxirane | Epoxide ring-opening with t-BuNH₂ | Racemic mixture |
Bufuralol free base | Chiral resolution (tartrates) | Pure (R)- and (S)-forms |
Bufuralol’s SAR is defined by three pharmacophoric elements:
Notably, bufuralol exhibits dual pharmacologic activity:
Table 2: SAR Features of Bufuralol vs. Propranolol
Structural Element | Bufuralol | Propranolol | Pharmacologic Impact |
---|---|---|---|
Aromatic system | 7-Ethylbenzofuran | Naphthalene | Enhanced β₂-agonist activity (bufuralol) |
Alkylamino group | tert-Butyl | Isopropyl | Similar β₁-affinity; reduced MSA* in bufuralol |
Stereospecificity | (R)-enantiomer > (S)-enantiomer | (S)-enantiomer dominant | Species-dependent agonism (bufuralol) |
*Membrane-stabilizing activity
Structural Divergence
Pharmacologic Profiles
Property | Benzofuran-Based (Bufuralol) | Aryloxypropanolamines (Propranolol) |
---|---|---|
Receptor Selectivity | Non-selective β₁/β₂ antagonist | Non-selective β₁/β₂ antagonist |
Intrinsic Activity | Partial β₂-agonist | Neutral antagonist (no ISA*) |
Vasodilatory Mechanism | β₂-Agonism + weak α₁-blockade (Kᵢ ~5 µM) | None (pure β-blockade) |
Lipophilicity (log P) | ~3.5 | ~3.1 (propranolol) |
*Intrinsic sympathomimetic activity
Bufuralol’s benzofuran core enables tissue-specific effects: In vascular beds, its β₂-agonism reduces peripheral resistance, counteracting β₁-blockade-induced bradycardia. Conversely, aryloxypropanolamines like atenolol lack vasodilatory properties, explaining their inferior hemodynamic profiles in hypertensive patients [6] [9].
Synthetic Accessibility
Benzofuran synthesis requires specialized heterocyclic chemistry (e.g., Perkin rearrangement), while aryloxypropanolamines are modularly constructed from epichlorohydrin and phenols [5] [8]. This impacts industrial scalability, favoring aryloxypropanolamines for mass production.
Table 3: Clinically Studied Beta-Blockers with Benzofuran and Aryloxypropanolamine Cores
Chemical Class | Example Compounds | Key Therapeutic Indications |
---|---|---|
Benzofuran-ethanolamines | Bufuralol | Hypertension, arrhythmias |
Aryloxypropanolamines | Propranolol, Atenolol, Carvedilol | Angina, heart failure, hypertension |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7